1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
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Overview
Description
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products Formed:
Oxidation: Formation of phenols or quinones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl and trifluoromethyl groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene
- 1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene
- Benzene, 1-ethynyl-4-methoxy-
Comparison: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which can enhance its chemical stability and biological activity compared to similar compounds. The trifluoromethyl groups also contribute to the compound’s lipophilicity, potentially affecting its solubility and bioavailability .
Properties
CAS No. |
86767-11-5 |
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Molecular Formula |
C17H12F6O |
Molecular Weight |
346.27 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C17H12F6O/c1-10(11-3-5-15(24-2)6-4-11)12-7-13(16(18,19)20)9-14(8-12)17(21,22)23/h3-9H,1H2,2H3 |
InChI Key |
FFQFSECMAMOSOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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